

Syringetin-3-O-glucoside: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Syringetin-3-O-glucoside

Cat. No.: B15591253

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An in-depth exploration of the physicochemical properties, biological activities, and potential therapeutic pathways of **Syringetin-3-O-glucoside**, a naturally occurring flavonol glycoside.

Introduction

Syringetin-3-O-glucoside is a flavonoid of the flavonol subclass, found in a variety of plant sources, including red grapes, blueberries, and the needles of certain evergreen trees. As a glycoside of syringetin, it is characterized by a specific chemical structure that contributes to its biological activities. This technical guide provides a comprehensive overview of **Syringetin-3-O-glucoside**, tailored for researchers, scientists, and professionals in drug development. The document details its chemical identity, established biological effects with a focus on its antioxidant properties, and explores its potential modulation of key cellular signaling pathways implicated in inflammation and cancer.

Physicochemical Properties

A clear identification of a compound is fundamental for research and development. The Chemical Abstracts Service (CAS) number and molecular weight are key identifiers for **Syringetin-3-O-glucoside**.

Property	Value	Reference
CAS Number	40039-49-4	[1][2][3]
Molecular Weight	508.43 g/mol	[1][3][4]
Alternate Molecular Weight	508.4 g/mol	[2][5]

Biological Activity: Antioxidant Properties

Syringetin-3-O-glucoside has been identified as a flavonol glycoside with antioxidant capabilities, although some studies suggest its radical scavenging activity is relatively weak.[2][3][4] The antioxidant potential of this compound is often evaluated through in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocols

Detailed methodologies for assessing the antioxidant activity of flavonoids like **Syringetin-3-O-glucoside** are crucial for reproducible research.

The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: The stable DPPH radical has a deep violet color in solution with a characteristic absorption at approximately 517 nm. When an antioxidant is added, the DPPH radical is reduced, causing the solution to change color to a pale yellow. The extent of this color change, measured as a decrease in absorbance, is proportional to the antioxidant's radical scavenging activity.

Procedure (Microplate Method):

- Preparation of Reagents:
 - DPPH Stock Solution (e.g., 0.2 mM): Dissolve 3.94 mg of DPPH in 50 mL of methanol or ethanol. Store in the dark at 4°C.

- DPPH Working Solution: Dilute the stock solution with methanol or ethanol to an absorbance of approximately 1.0 ± 0.1 at 517 nm. Prepare this solution fresh daily.
- Sample Solutions: Prepare a stock solution of **Syringetin-3-O-glucoside** (e.g., 1 mg/mL) in methanol or ethanol. From this, create a series of dilutions to determine the IC₅₀ value.
- Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox.
- Assay Execution:
 - In a 96-well microplate, add 100 μ L of the sample or positive control solutions to their respective wells.
 - Add 100 μ L of methanol or ethanol to the blank wells.
 - Initiate the reaction by adding 100 μ L of the DPPH working solution to all wells except the blank. Add 100 μ L of the solvent to the blank wells.
 - Cover the plate and incubate in the dark at room temperature for 30 minutes.
 - Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation of Scavenging Activity:
 - The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS^{•+}).

Principle: ABTS is oxidized to its radical cation, ABTS^{•+}, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS^{•+} has a characteristic blue-green color with an absorbance maximum at 734 nm. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS. The degree of decolorization is proportional to the antioxidant's activity.

Procedure:

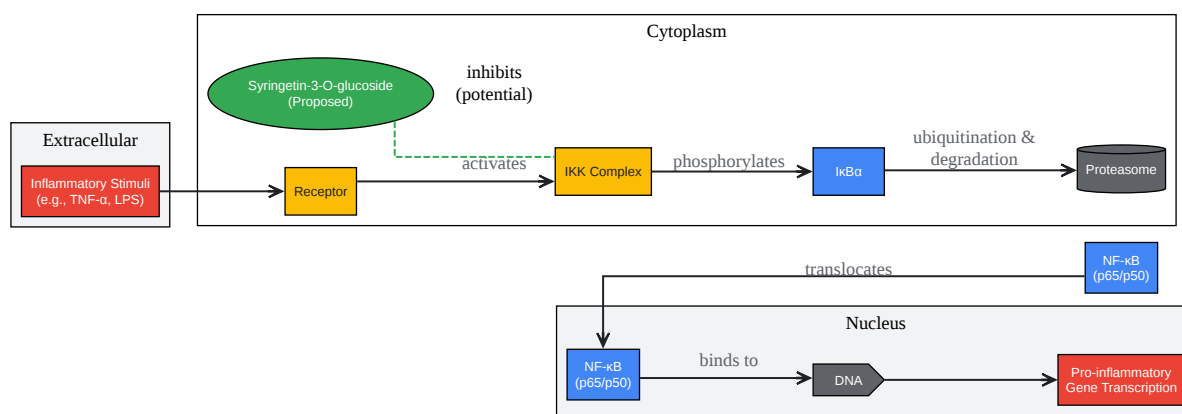
- Preparation of Reagents:
 - ABTS Stock Solution (7 mM): Prepare a solution of ABTS in water.
 - Potassium Persulfate Solution (2.45 mM): Prepare a solution of potassium persulfate in water.
 - ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the resulting solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
 - Sample and Positive Control Solutions: Prepare as described for the DPPH assay.
- Assay Execution:
 - Add a small volume of the plant extract or standard (e.g., 5 μ L) to a larger volume of the diluted ABTS•+ solution (e.g., 3.995 mL).
 - Mix thoroughly and allow the reaction to proceed for a set time (e.g., 30 minutes).
 - Measure the absorbance at 734 nm.
- Calculation of Scavenging Activity:
 - The scavenging activity is calculated similarly to the DPPH assay, comparing the absorbance of the sample to a control containing only the ABTS•+ solution.

Potential Signaling Pathways

While direct research on the specific signaling pathways modulated by **Syringetin-3-O-glucoside** is emerging, studies on structurally similar flavonoids provide a strong basis for inferring its potential mechanisms of action in key cellular processes related to inflammation and cancer.

Anti-inflammatory Effects and the NF- κ B Pathway

Chronic inflammation is a key driver of many diseases. The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. Flavonoids have been shown to inhibit this pathway. For instance, Cyanidin-3-O-glucoside has been demonstrated to inhibit NF- κ B signaling in intestinal epithelial cells. It is plausible that **Syringetin-3-O-glucoside** may exert anti-inflammatory effects through a similar mechanism, potentially by inhibiting the degradation of I κ B α , which would prevent the nuclear translocation of the NF- κ B p65 subunit and subsequent transcription of pro-inflammatory genes.



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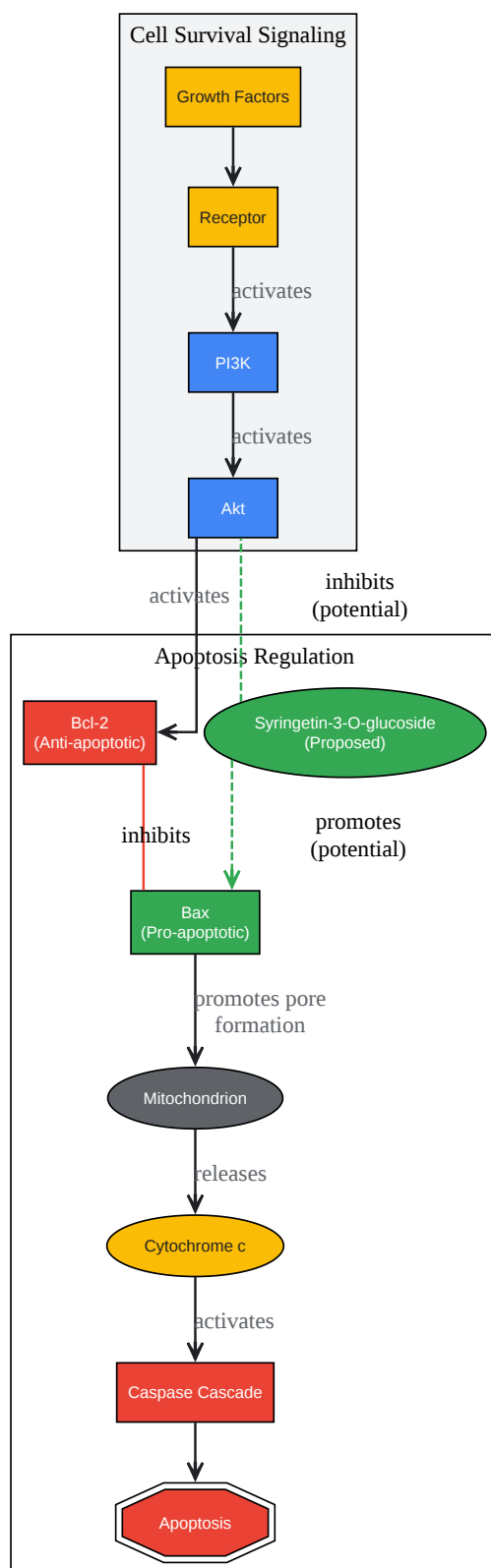
Caption: Proposed inhibition of the NF- κ B signaling pathway.

Anticancer Potential: PI3K/Akt and Apoptosis Pathways

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Several flavonoids have been shown to

inhibit this pathway, leading to decreased cancer cell viability. For example, quercetin can attenuate the PI3K/Akt pathway. It is hypothesized that **Syringetin-3-O-glucoside** could similarly interfere with this pathway, potentially by inhibiting the phosphorylation of Akt, a key downstream effector.

Inhibition of the PI3K/Akt pathway can lead to the induction of apoptosis, or programmed cell death, a crucial mechanism for eliminating cancer cells. Flavonoids like Cyanidin-3-O-glucoside have been shown to induce apoptosis in cancer cells. The apoptotic process can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A potential mechanism for **Syringetin-3-O-glucoside** could involve the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases, the executioners of apoptosis.



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Caption: Potential modulation of PI3K/Akt and apoptosis pathways.

Conclusion

Syringetin-3-O-glucoside presents an interesting profile for further investigation in the fields of pharmacology and drug development. Its established antioxidant properties, coupled with the potential to modulate key signaling pathways involved in inflammation and cancer, as inferred from studies on related flavonoids, highlight its therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for standardized research into its biological activities. Future studies should focus on elucidating the precise molecular mechanisms of **Syringetin-3-O-glucoside** to fully understand its potential as a novel therapeutic agent.

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